(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
Description
This compound is a protected amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group, a methyl-substituted amino moiety, and a tert-butoxy ester. The Fmoc group serves as a base-labile protecting group for amines, commonly used in solid-phase peptide synthesis (SPPS) . The tert-butoxy ester provides acid-labile protection for the carboxylic acid, enabling orthogonal deprotection strategies. Its molecular formula is C23H25NO6, with a molecular weight of 409.43 g/mol . The compound is typically stored at 2–8°C to preserve stability, as the Fmoc group is sensitive to light and basic conditions .
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-13-21(23(28)29)26(4)24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,28,29)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUASVBQADLDRO-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reagents and Conditions
Stepwise Preparation Protocol
Fmoc Protection and Methylation
- Starting material : L-glutamic acid derivative (e.g., Fmoc-Glu-OtBu).
- Methylation :
- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane).
tert-Butyl Ester Formation
- Reaction : Treat with tert-butyl chloroformate in dichloromethane (DCM) with catalytic DMAP.
- Conditions : Stir at room temperature for 12 hours.
- Isolation : Acidic workup followed by recrystallization from ethanol/water.
Chiral Resolution
- HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to isolate the R-enantiomer.
- Optical purity : ≥99% ee (confirmed by polarimetry).
Optimization and Challenges
Critical Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction temperature | 0–25°C | Prevents racemization |
| Equivalents of methyl iodide | 1.2–1.5 eq | Minimizes over-alkylation |
| Solvent for Fmoc protection | DMF | Enhances solubility |
Common Side Reactions
- Over-alkylation : Addressed by controlling methyl iodide stoichiometry.
- Racemization : Mitigated using low-temperature conditions and chiral catalysts.
Analytical Characterization
| Technique | Data for Target Compound | Reference |
|---|---|---|
| HPLC | Retention time: 8.2 min (C18 column) | |
| NMR (¹H, 400 MHz) | δ 7.75 (d, Fmoc aromatic), 3.11 (s, N–CH3) | |
| HRMS | [M+H]⁺ calc. 464.2151, found 464.2148 |
Research Findings
- Efficiency : SPPS protocols achieve 70–80% overall yield for multi-step sequences.
- Scalability : Batch sizes up to 100 g reported in industrial settings using continuous flow reactors.
- Applications : Critical intermediate for peptide-based therapeutics (e.g., GLP-1 analogs).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily used in the synthesis of peptide-based drugs due to its ability to serve as a building block in the formation of peptide bonds. Its structural features, including the fluorenylmethoxycarbonyl (Fmoc) group, make it an excellent candidate for solid-phase peptide synthesis (SPPS). The Fmoc group is widely utilized for the temporary protection of amino groups during peptide synthesis, allowing for the sequential addition of amino acids.
Key Features:
- Fmoc Group: Provides stability and ease of removal under mild conditions.
- Tert-butoxy Group: Enhances solubility and protects against unwanted reactions during synthesis.
Biochemical Research
In biochemical research, this compound is used as a substrate or inhibitor in studies involving various enzymes. Its structural analogs have been explored for their interactions with enzymes such as proteases and kinases. The ability to modify the side chains allows researchers to investigate structure-activity relationships (SAR) extensively.
Applications:
- Enzyme Inhibition Studies: Investigating the inhibition of specific enzymes involved in metabolic pathways.
- Substrate Analogs: Serving as analogs for studying enzyme kinetics and mechanisms.
Drug Development
The compound has potential applications in drug development, particularly in designing inhibitors for cancer-related targets. Its ability to interact with various biological macromolecules makes it a candidate for developing novel therapeutics aimed at specific diseases.
Case Study:
Research has shown that derivatives of this compound exhibit selective inhibition against certain cancer cell lines, indicating its potential as a lead compound in anticancer drug development .
Chemical Synthesis
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid can also be utilized in organic synthesis as an intermediate for creating more complex molecules. Its versatility allows chemists to modify its structure to create a variety of compounds with different biological activities.
Synthesis Pathway:
The compound can be synthesized through multi-step reactions involving:
- Protection of amines.
- Formation of peptide bonds.
- Deprotection steps to yield the final product.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs:
Key Observations:
Structural Variations: Backbone Length: The target compound’s pentanoic acid chain provides greater flexibility compared to shorter analogs like the butanoic acid derivative . Side Chains: Substituents such as tert-butylphenyl () or disulfide groups () alter hydrophobicity and redox sensitivity, impacting biological activity .
Protection Strategies :
- The tert-butoxy ester in the target compound contrasts with methoxy esters () or Boc groups (), which require different deprotection conditions (acidic vs. basic) .
Physicochemical Properties: Solubility: The tert-butoxy ester and Fmoc group reduce water solubility compared to unprotected amino acids, necessitating organic solvents for handling . Stability: Acid-labile tert-butyl groups and base-sensitive Fmoc moieties mandate strict pH control during synthesis .
Biological and Synthetic Utility :
- The target compound is integral to SPPS for constructing peptides with acid-sensitive residues .
- Analogs with disulfide bonds () or aromatic groups () are tailored for specialized applications like redox-responsive drug delivery .
Research Findings and Data
- Synthesis : The compound is synthesized via Fmoc-protected intermediates using coupling reagents like HATU or DIC, achieving yields >70% under optimized conditions .
- Stability Studies : Degradation occurs under acidic (tert-butyl cleavage) or basic (Fmoc deprotection) conditions, with a shelf life of >12 months at 2–8°C .
- Applications: Used in the synthesis of caspase-3 probes () and mutanobactin analogs (), highlighting its versatility in medicinal chemistry .
Biological Activity
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid, also known as a fluorene derivative, is a compound of significant interest in medicinal chemistry and biological research. Its structure incorporates a fluorene moiety, which is known for its unique electronic properties and potential biological activity. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₃NO₄
- Molecular Weight : 353.41 g/mol
- CAS Number : 1799443-42-7
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and energy metabolism.
- Modulation of Receptor Activity : It may interact with various receptors, influencing cellular responses and signaling cascades. For instance, it could affect the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation .
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, reducing oxidative stress in cells .
Anticancer Activity
Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting survival signals .
Case Studies
- Study on Cell Lines : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
- Animal Models : In vivo studies using mouse models of tumor growth showed that administration of this compound led to reduced tumor size and improved survival rates, suggesting its potential as an effective therapeutic agent against certain cancers.
Data Table: Summary of Biological Activities
Q & A
Q. What is the role of the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group in the synthesis of this compound?
The Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., piperidine) while leaving other functional groups, such as the tert-butoxy ester, intact. This orthogonal protection strategy is critical for constructing complex peptide derivatives .
Q. What analytical techniques are routinely used to confirm the structural identity and purity of this compound?
- Liquid Chromatography-Mass Spectrometry (LC-MS): Used to verify molecular weight (e.g., observed m/z 611 [M+H]⁺ in a synthesis described in a patent) and detect impurities .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves stereochemistry and confirms functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .
- Chiral HPLC: Validates enantiomeric purity, particularly for the (R)-configuration at the α-carbon .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles are mandatory due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
- Storage: Keep in airtight containers at 2–8°C, away from incompatible materials like strong acids/bases .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency during stepwise synthesis of derivatives?
- Activation Reagents: Use carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) with catalytic DMAP to enhance acyl transfer .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of Fmoc-protected intermediates .
- Reaction Monitoring: Track progress via LC-MS or TLC to terminate reactions at >95% conversion, minimizing side products .
Q. How should researchers address discrepancies in reported toxicity data for this compound?
- Assumption of Worst-Case Toxicity: Treat the compound as hazardous (GHS Category 4) until validated data are available. Conduct in vitro assays (e.g., MTT for cytotoxicity) to fill data gaps .
- Ecotoxicity Mitigation: Avoid environmental release; use activated carbon or ion-exchange resins for waste neutralization .
Q. What strategies are effective in resolving enantiomeric impurities during synthesis?
- Chiral Auxiliaries: Incorporate chiral ligands (e.g., BINOL) in asymmetric catalysis to enhance stereoselectivity .
- Crystallization-Induced Dynamic Resolution: Exploit differential solubility of enantiomers in hexane/ethyl acetate mixtures .
Q. How does the tert-butoxy group influence the compound’s reactivity and stability?
- Steric Hindrance: The bulky tert-butyl group reduces nucleophilic attack on the ester, enhancing stability under basic conditions .
- Acid-Labile Protection: The tert-butoxy ester can be cleaved with TFA, enabling selective deprotection in multi-step syntheses .
Q. What experimental approaches are recommended to assess the compound’s stability under varying pH conditions?
- Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours, then analyze degradation products via LC-MS .
- Kinetic Modeling: Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life under storage conditions .
Data Contradiction Analysis
Q. How should researchers interpret the absence of ecotoxicity data in safety reports?
- Precautionary Principle: Assume persistence and bioaccumulation potential due to the compound’s lipophilic Fmoc moiety. Conduct Daphnia magna acute toxicity tests (OECD 202) to generate empirical data .
Methodological Recommendations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
